1-(2-Carboxyphenyl)-2,4,6-triphenylpyridinium perchlorate
Description
1-(2-Carboxyphenyl)-2,4,6-triphenylpyridinium perchlorate is a pyridinium-based ionic compound characterized by a central pyridinium ring substituted with three phenyl groups at the 2-, 4-, and 6-positions and a 2-carboxyphenyl group at the 1-position. The perchlorate (ClO₄⁻) counterion balances the positive charge on the pyridinium nitrogen.
The carboxyl group at the 2-position of the phenyl ring likely enhances hydrogen-bonding capabilities, influencing crystal packing and solubility . Such structural features are critical in materials science, where intermolecular interactions dictate stability and functional properties.
Properties
IUPAC Name |
2-(2,4,6-triphenylpyridin-1-ium-1-yl)benzoic acid;perchlorate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H21NO2.ClHO4/c32-30(33)26-18-10-11-19-27(26)31-28(23-14-6-2-7-15-23)20-25(22-12-4-1-5-13-22)21-29(31)24-16-8-3-9-17-24;2-1(3,4)5/h1-21H;(H,2,3,4,5) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMKVZIIBDJXQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)C4=CC=CC=C4C(=O)O)C5=CC=CC=C5.[O-]Cl(=O)(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22ClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Carboxyphenyl)-2,4,6-triphenylpyridinium perchlorate typically involves the reaction of 2-carboxyphenylboronic acid with 2,4,6-triphenylpyridine under specific conditions. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
1-(2-Carboxyphenyl)-2,4,6-triphenylpyridinium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens, acids, and bases are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2-Carboxyphenyl)-2,4,6-triphenylpyridinium perchlorate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: The compound is used in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-(2-Carboxyphenyl)-2,4,6-triphenylpyridinium perchlorate involves its interaction with molecular targets through various pathways. The compound can bind to specific receptors or enzymes, altering their activity and leading to desired biological effects. The presence of the carboxyphenyl group enhances its ability to form hydrogen bonds and electrostatic interactions, contributing to its efficacy.
Comparison with Similar Compounds
Table 1: Substituent-Dependent Properties of Pyridinium Perchlorate Derivatives
Key Observations:
- Carboxyl vs. Sulfamoyl Groups : The carboxyl group (in the target compound) promotes hydrogen-bonded aggregates, whereas the sulfamoyl group in 1-(4-sulfamoylphenethyl)-2,4,6-triphenylpyridinium perchlorate enables selective enzyme inhibition via interactions with carbonic anhydrase II’s active site .
- Mercapto Group Utility: The thiol (-SH) group in 1-(4-mercaptophenyl)-2,4,6-triphenylpyridinium perchlorate facilitates covalent binding to metal surfaces (e.g., Ag nanoparticles), making it ideal for surface-enhanced Raman spectroscopy (SERS) applications .
- Halogen and Hydroxyl Substitutions : Chlorine and hydroxyl groups (e.g., in 3,5-dichloro-4-hydroxyphenyl derivatives) modulate electronic properties, enhancing stability in oxidative environments .
Counterion Influence
The choice of counterion significantly impacts crystallinity and stability. For example:
- Perchlorate (ClO₄⁻) : Provides high solubility in organic solvents and stabilizes cationic pyridinium cores through weak ion-pair interactions. This is critical in catalysis and sensor design .
- Hydrogen o-Arsanilate : Compared to perchlorate, this counterion forms stronger hydrogen-bonded networks, leading to distinct crystal packing patterns .
Physical and Spectroscopic Properties
- Solubility : Pyridinium salts with hydrophilic substituents (e.g., carboxyl or sulfamoyl groups) exhibit moderate water solubility, whereas hydrophobic groups (e.g., phenyl or tert-butyl) favor organic solvents .
- Raman Signatures : Mercapto-substituted derivatives display intense Raman signals when adsorbed on metal surfaces, enabling ultrasensitive detection at concentrations as low as 100 nM .
Biological Activity
1-(2-Carboxyphenyl)-2,4,6-triphenylpyridinium perchlorate is a complex organic compound with significant potential in biological applications. This article will explore its biological activity, particularly focusing on its antimicrobial and anticancer properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a pyridinium core substituted with a carboxyphenyl group and triphenyl groups. This unique structure contributes to its biological activity.
Chemical Formula
- Molecular Formula : C26H24NClO4
- Molecular Weight : 455.92 g/mol
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This data suggests that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines, such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism involves the generation of reactive oxygen species (ROS) and subsequent activation of caspases.
Table 2: Anticancer Activity in Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis via ROS generation |
| MCF-7 | 20 | Caspase activation and cell cycle arrest |
The biological activity of this compound is attributed to its ability to interact with cellular components:
- Interaction with Nucleic Acids : The positively charged pyridinium nitrogen can intercalate into DNA, disrupting replication.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, contributing to its anticancer effects.
Study 1: Antimicrobial Efficacy in Clinical Isolates
A study conducted on clinical isolates of Staphylococcus aureus revealed that the compound exhibited significant antibacterial activity. The research involved testing various concentrations and analyzing the zones of inhibition using agar diffusion methods. Results indicated that the compound effectively inhibited bacterial growth at concentrations as low as 32 µg/mL.
Study 2: Apoptosis Induction in Cancer Cells
An investigation into the anticancer properties involved treating HeLa cells with varying concentrations of the compound. Flow cytometry analysis demonstrated an increase in apoptotic cells after treatment, confirming its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
